Mdl 28564

Description

Historical Context of Tachykinin Receptor Research

The history of tachykinin research dates back to the discovery of Substance P (SP) in the early 1930s by von Euler and Gaddum, who observed its effects on intestinal contractility and blood pressure nih.govpnas.orgunifi.itfrontiersin.org. Substance P was the first peptide of this family to be isolated, though its purification and sequencing occurred later researchgate.net. This initial discovery paved the way for the identification of other tachykinins and their cognate receptors nih.govunifi.itfrontiersin.org. The term "tachykinin" itself reflects the rapid contraction of smooth muscle induced by Substance P guidetopharmacology.org. Over time, research revealed the existence of multiple tachykinin peptides and distinct receptor subtypes, leading to a deeper understanding of the complexity and diverse roles of this system in both the central and peripheral nervous systems nih.govguidetopharmacology.orggenscript.comnih.gov. The cloning of tachykinin receptors, starting with the NK2 receptor, marked significant milestones in the field, allowing for more detailed studies of receptor structure, function, and signaling nih.govfrontiersin.org.

Overview of Neurokinin Peptides and their Receptors (NK1, NK2, NK3)

The major mammalian tachykinins include Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), all of which share a conserved C-terminal sequence (-Phe-X-Gly-Leu-Met-NH2) essential for receptor activation nih.govunifi.it. These peptides exert their effects by binding to three main types of neurokinin receptors: NK1, NK2, and NK3 guidetopharmacology.orggenscript.comnih.gov. These receptors are G protein-coupled receptors (GPCRs) that, upon ligand binding, typically activate phospholipase C and mobilize intracellular calcium, although signaling pathways can vary guidetopharmacology.orgebi.ac.uk.

NK1 Receptor: The NK1 receptor shows a high affinity for Substance P guidetopharmacology.orggenscript.com. It is widely distributed in the central and peripheral nervous systems and is involved in processes such as pain transmission, inflammation, and regulation of behavioral processes pnas.orgguidetopharmacology.orggenscript.com.

NK2 Receptor: The NK2 receptor preferentially binds neurokinin A (NKA), as well as its extended forms like neuropeptide K (NPK) and neuropeptide gamma (NPγ) nih.govresearchgate.netguidetopharmacology.org. NK2 receptors are primarily found in smooth muscle tissues of the gastrointestinal, respiratory, and urinary tracts, and in some discrete areas of the CNS guidetopharmacology.org. They play a role in smooth muscle contractility nih.gov.

NK3 Receptor: The NK3 receptor has the highest affinity for neurokinin B (NKB) guidetopharmacology.org. It is found throughout the central and peripheral nervous systems and is implicated in various functions, including the regulation of reproductive physiology and interactions with dopaminergic neurons guidetopharmacology.orgebi.ac.ukmdpi.commnhn.fr.

While each receptor type has a preferred endogenous ligand, there can be some cross-reactivity at higher concentrations guidetopharmacology.org. The distinct distribution and preferred ligands of these receptors contribute to the varied physiological roles of the tachykinin system unifi.itguidetopharmacology.org.

Identification and Initial Characterization of MDL 28564 as a Neurokinin A Analogue

This compound is a pseudopeptide analogue derived from the C-terminal sequence of neurokinin A, specifically NKA (4-10) nih.govnih.gov. Its identification and initial characterization were driven by the need for selective ligands to study the different tachykinin receptor subtypes nih.gov. Early research utilized this compound to distinguish between tissue tachykinin peptide NK2 receptors dntb.gov.uascispace.com.

Studies involving this compound demonstrated its interaction with NK2 receptors in various preparations, including the human urinary bladder and guinea-pig bronchus nih.govnih.govresearchgate.netscience.gov. In some tissues, such as the human urinary bladder and guinea-pig bronchi, this compound behaved as a full agonist at NK2 receptors nih.govresearchgate.netscience.gov. Its activity in these preparations was sometimes enhanced by peptidase inhibitors, suggesting that like its parent peptide NKA, this compound might be susceptible to enzymatic degradation nih.gov.

Research comparing the activity of this compound in different tissues, such as the rabbit pulmonary artery and hamster trachea, revealed variations in its behavior, sometimes acting as an agonist and sometimes as an antagonist depending on the tissue and experimental conditions nih.govresearchgate.net. These findings highlighted the potential for this compound to discriminate between different subtypes or states of NK2 receptors nih.govwikigenes.orgresearchgate.net.

Binding studies further characterized the interaction of this compound with tachykinin receptors. For instance, this compound inhibited the binding of radioiodinated NKA to hamster urinary bladder NK2 receptors with a reported Ki value of 130 nM researchgate.net. Its affinity for NK1 and NK3 receptors was significantly lower, with Ki values greater than 250 µM and greater than 500 µM, respectively, in rat submaxillary gland (NK1) and cerebral cortex (NK3) preparations researchgate.net. This differential binding profile underscored its selectivity for the NK2 receptor subtype compared to NK1 and NK3 receptors researchgate.net.

The initial characterization of this compound as a selective NK2 ligand provided a valuable tool for researchers investigating the specific roles of NK2 receptors in various tissues and physiological processes nih.govresearchgate.netwikigenes.org.

Key Research Findings on this compound Activity

| Tissue/Preparation | Observed Activity (vs. NKA) | Effect of Peptidase Inhibitors (e.g., Amastatin) | Selectivity | Reference |

| Human Urinary Bladder | Agonist | Enhanced activity | NK2 selective | nih.govscience.gov |

| Rabbit Pulmonary Artery | Agonist | Not explicitly stated in snippets | NK2 selective | researchgate.netresearchgate.net |

| Hamster Trachea | Antagonist | Not explicitly stated in snippets | NK2 selective | researchgate.net |

| Guinea-pig Bronchus | Full Agonist | Unaffected by a cocktail of inhibitors | NK2 selective (NK-2A subtype) | researchgate.netscience.gov |

| Rat Submaxillary Gland | Minimal/Low Activity | Not applicable | Low affinity for NK1 (Ki > 250 µM) | researchgate.net |

| Rat Cerebral Cortex | Minimal/Low Activity | Not applicable | Low affinity for NK3 (Ki > 500 µM) | researchgate.net |

| Hamster Urinary Bladder | Inhibited [125I]-NKA binding | Not applicable | NK2 selective (Ki = 130 nM) | researchgate.net |

Note: This table is based on the provided search snippets and may not encompass all research findings on this compound.

Binding Affinity Data for this compound

| Receptor Type | Tissue/Preparation | Binding Affinity (Ki) | Reference |

| NK1 | Rat Submaxillary Gland | > 250 µM | researchgate.net |

| NK2 | Hamster Urinary Bladder | 130 nM | researchgate.net |

| NK3 | Rat Cerebral Cortex | > 500 µM | researchgate.net |

Note: Binding affinity values can vary depending on the experimental conditions and tissue source.

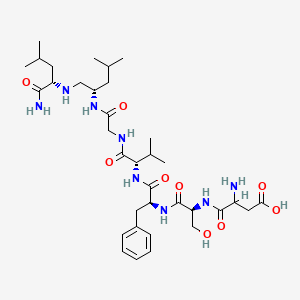

Structure

2D Structure

Properties

IUPAC Name |

3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58N8O9/c1-19(2)12-23(16-38-25(31(37)48)13-20(3)4)40-28(45)17-39-35(52)30(21(5)6)43-33(50)26(14-22-10-8-7-9-11-22)41-34(51)27(18-44)42-32(49)24(36)15-29(46)47/h7-11,19-21,23-27,30,38,44H,12-18,36H2,1-6H3,(H2,37,48)(H,39,52)(H,40,45)(H,41,51)(H,42,49)(H,43,50)(H,46,47)/t23-,24?,25-,26-,27-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZNYVOVYOCFLQ-OMEOHEAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CN[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58N8O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925868 |

Source

|

| Record name | 3-Amino-9-benzyl-4,7,10,13,16-pentahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-23-methyl-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazatetracosa-4,7,10,13,16-pentaen-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127370-75-6 |

Source

|

| Record name | Mdl 28564 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127370756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-9-benzyl-4,7,10,13,16-pentahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-23-methyl-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazatetracosa-4,7,10,13,16-pentaen-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Receptor Pharmacology of Mdl 28564

Tachykinin NK2 Receptor Binding Affinity and Selectivity

MDL 28564 has demonstrated binding affinity for the tachykinin NK2 receptor, and studies have also assessed its selectivity relative to other tachykinin receptor subtypes, NK1 and NK3.

Binding to NK2 Receptors in Various Tissues (e.g., Hamster Urinary Bladder, Guinea-Pig Trachea, Rabbit Pulmonary Artery)

This compound has shown inhibitory effects on the binding of radiolabeled neurokinin A ([¹²⁵I]-NKA) to NK2 receptors in various tissues. In hamster urinary bladder, this compound inhibited [¹²⁵I]-NKA binding with a Kᵢ of 130 nM. nih.gov Studies in guinea-pig trachea have indicated that this compound stimulates phosphatidylinositol turnover and induces contraction, with maximum effects comparable to those of neurokinin A. nih.gov In the rabbit pulmonary artery, this compound has been shown to produce full contraction. nih.gov These findings suggest the presence of NK2 receptors in these tissues with which this compound interacts.

Comparative Binding Affinity to NK1 and NK3 Receptors (e.g., Rat Submaxillary Gland, Cerebral Cortex)

Investigations into the binding affinity of this compound for NK1 and NK3 receptors have revealed a notable selectivity for NK2 receptors. For NK1 receptors in rat submaxillary gland, the Kᵢ for this compound was reported to be greater than 250 µM. nih.gov Similarly, for NK3 receptors in the cerebral cortex, the Kᵢ was found to be greater than 500 µM. nih.gov Furthermore, this compound did not induce relaxation in dog carotid artery (an NK1 tissue) or contraction in rat portal vein (an NK3 tissue), reinforcing its selectivity profile. nih.gov

The comparative binding affinities highlight this compound's preference for NK2 receptors over NK1 and NK3 subtypes, as summarized in the table below:

| Receptor Type | Tissue (Species) | Kᵢ (µM) |

| NK2 | Hamster Urinary Bladder | 0.130 |

| NK1 | Rat Submaxillary Gland | > 250 |

| NK3 | Cerebral Cortex (Rat) | > 500 |

Radioligand Binding Methodologies in Tachykinin Receptor Studies

Radioligand binding assays are a common methodology employed to characterize tachykinin receptors and the binding properties of compounds like this compound. These studies typically involve the use of radiolabeled tachykinin agonists or antagonists that bind specifically to the receptor sites. By incubating tissue membranes or cells expressing the receptor with a radioligand and varying concentrations of a competing compound (such as this compound), researchers can determine the binding affinity (expressed as Kᵢ or Kᴅ) and the density of receptors (Bmax). nih.govtermedia.pl For instance, [¹²⁵I]-NKA has been used as a radioligand for studying NK2 receptors. nih.gov Non-specific binding is typically determined in the presence of a high concentration of an unlabeled ligand. eurofinsdiscovery.com Buffers used in these assays often contain protease inhibitors and ions like MnCl₂ to optimize binding and prevent degradation of the radioligand or peptides. termedia.pl

Functional Characterization of this compound at NK2 Receptors

Beyond binding affinity, the functional activity of this compound at NK2 receptors has been investigated to understand whether it acts as an agonist (activating the receptor) or an antagonist (blocking receptor activation).

Agonist and Antagonist Activities Across NK2 Receptor Subtypes

This compound has exhibited varied functional activities depending on the tissue and the specific NK2 receptor subtype present. In the rabbit pulmonary artery and guinea-pig trachea, this compound has been observed to behave as a full agonist, inducing concentration-dependent contractions similar to those produced by neurokinin A. nih.govresearchgate.net However, in hamster urinary bladder, this compound showed a different profile; it stimulated phosphatidylinositol turnover with only about 10% of the maximum effect of neurokinin A, did not produce sustained contraction, and antagonized NKA-induced contraction, suggesting a partial agonist or antagonist activity in this tissue. nih.gov This differential activity has provided evidence for the existence of NK2 receptor subtypes. nih.gov

Differential Intrinsic Efficacy in Specific Tissues (e.g., Rabbit Pulmonary Artery vs. Hamster Trachea)

The differential functional effects of this compound in tissues like the rabbit pulmonary artery and hamster trachea highlight its varying intrinsic efficacy at different NK2 receptor populations. While this compound acts as a full agonist in the rabbit pulmonary artery, it behaves as a competitive antagonist against NKA or [βAla⁸]-NKA (4-10) contractile effects in the hamster trachea. nih.gov This difference in behavior is not attributed to differing receptor reserve or affinity but rather to a distinct intrinsic efficacy of this compound at the NK2 receptor subtypes present in these tissues. nih.gov This observation has been crucial in pharmacologically distinguishing between different NK2 receptor subtypes, such as those found in the rabbit pulmonary artery (often associated with the NK2A subtype) and the hamster trachea (associated with the NK2B subtype). researchgate.netcollectionscanada.gc.ca

A summary of the functional activity of this compound in different tissues:

| Tissue (Species) | Functional Activity Against NKA |

| Rabbit Pulmonary Artery | Full Agonist |

| Guinea-Pig Trachea | Full Agonist |

| Hamster Urinary Bladder | Partial Agonist/Antagonist |

| Hamster Trachea | Competitive Antagonist |

Activity in Human Urinary Bladder Smooth Muscle and Canine Colonic Circular Muscle

This compound has also been studied for its effects on human and canine smooth muscle tissues. In human isolated urinary bladder smooth muscle, this compound behaved as an agonist. nih.gov This suggests the presence of NK2 receptors mediating contraction in this tissue. In canine colonic circular muscle (RCMM), the activity of this compound, described as a pseudopeptide, suggests the preferential expression of NK-2B receptors. researchgate.netnih.gov These findings further contribute to the understanding of the diverse expression and subtypes of NK2 receptors across different species and tissues.

Discrimination of Tachykinin NK2 Receptor Heterogeneity

The varied pharmacological profile of this compound, acting as a full agonist in tissues like the rabbit pulmonary artery and guinea-pig trachea while behaving as a competitive antagonist in the hamster trachea, provides significant evidence for the existence of distinct NK2 receptor subtypes. researchgate.netresearchgate.netnih.govresearchgate.netscience.gov This differential activity has been instrumental in pharmacologically characterizing these subtypes, particularly distinguishing between the NK2A subtype found in the rabbit pulmonary artery and the NK2B subtype more prominent in the hamster trachea. researchgate.netnih.govcollectionscanada.gc.caresearchgate.netdntb.gov.ua Studies comparing the affinities of various NK2 receptor antagonists in different preparations, including those where this compound shows distinct activity, have further supported this heterogeneity. researchgate.netnih.govresearchgate.net

Molecular Mechanisms and Cellular Signaling of Mdl 28564

Receptor-Mediated Signal Transduction Pathways

Activation of NK2 receptors by agonists like MDL 28564 triggers downstream signaling events within the cell researchgate.netwikigenes.orgpressbooks.pub. Signal transduction pathways involve a series of molecular events that transmit a signal from the cell surface receptor into the cytoplasm and potentially to the nucleus wikipedia.orgpressbooks.pubebsco.com.

Phosphatidylinositol Turnover Stimulation

One of the key intracellular signaling pathways activated by NK2 receptor stimulation is the stimulation of phosphatidylinositol (PI) turnover nih.govresearchgate.netnih.gov. This process involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) researchgate.net. IP3 then triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC) researchgate.net.

Studies in guinea-pig trachea tissues showed that this compound stimulated phosphatidylinositol turnover with maximum effects similar to those of neurokinin A nih.gov. However, in hamster urinary bladder tissue, this compound stimulated PI turnover with a maximum effect that was only 10% of that observed with neurokinin A nih.gov. This difference in efficacy suggests potential variations in NK2 receptor subtypes or coupling mechanisms depending on the tissue nih.govnih.gov.

Data on Phosphatidylinositol Turnover Stimulation by this compound:

| Tissue | Effect on PI Turnover | Relative Maximum Effect (vs. Neurokinin A) |

| Guinea-pig trachea | Stimulated | Similar |

| Hamster urinary bladder | Stimulated | 10% |

Other Intracellular Signaling Events Linked to NK2 Receptor Activation

Beyond phosphatidylinositol turnover, NK2 receptor activation can be linked to other intracellular signaling events. GPCR activation generally leads to conformational changes in the receptor that activate associated G proteins wikipedia.org. G protein activation can then modulate the activity of various effector enzymes and ion channels, leading to diverse cellular responses wikipedia.orgpressbooks.pub. While specific detailed pathways beyond PI turnover directly linked to this compound were not extensively detailed in the provided search results, the general mechanisms of GPCR signaling imply the involvement of G proteins and their downstream effectors wikipedia.orgpressbooks.pub. For instance, NK3 receptors, another type of tachykinin receptor, are known to couple to the G protein Gq, leading to the production of IP3 and DAG researchgate.net. Given that NK2 receptors are also tachykinin receptors and are coupled to PI turnover, a similar involvement of Gq is likely.

Protein-Ligand Interactions and Conformational Dynamics

The interaction between this compound and the NK2 receptor involves specific protein-ligand binding events ebi.ac.uknih.govmdpi.com. The binding of a ligand to a receptor induces conformational changes in the receptor structure, which are crucial for initiating signal transduction wikipedia.orgpressbooks.pubnih.gov. These conformational changes can propagate through the transmembrane region of the receptor, affecting the intracellular domains or associated proteins pressbooks.pubnih.gov.

This compound, being a pseudopeptide analog of neurokinin A, interacts with the NK2 receptor binding site nih.govnih.govwikigenes.org. Studies investigating NK2 receptor binding sites suggest that intramembranous residues, as well as residues close to the extracellular side of transmembrane helices 3, 5, and 6, form part of the binding site wikigenes.org. The specific chemical structure of this compound, including the [Leu9 psi(CH2NH)Leu10] modification, influences its affinity and efficacy at different NK2 receptor subtypes nih.govnih.gov. The differential behavior of this compound in various tissues (e.g., guinea-pig trachea vs. hamster urinary bladder) suggests that variations in receptor conformation or local membrane environment might influence the protein-ligand interaction and subsequent conformational dynamics nih.govnih.gov.

Conformational dynamics of proteins, including receptors, play a fundamental role in their function and interaction with ligands rsc.orgnih.govnih.govarxiv.org. Ligand binding can induce specific conformational states that are linked to receptor activation and downstream signaling wikipedia.orgmdpi.comnih.gov. While detailed molecular dynamics simulations specifically for this compound binding to the NK2 receptor were not found in the search results, general principles of protein-ligand interactions and conformational dynamics apply nih.govmdpi.com. The binding kinetics and thermodynamic principles govern the affinity and specificity of the interaction mdpi.com.

Structure Activity Relationships Sar of Mdl 28564 and Its Analogues

Design and Synthesis Considerations for Neurokinin A Pseudopeptide Analogues

The design and synthesis of neurokinin A pseudopeptide analogues, including compounds like MDL 28564, involve strategies aimed at modifying the peptide backbone to improve pharmacological properties such as metabolic stability, receptor affinity, selectivity, and bioavailability, while retaining or enhancing desired biological activity. Pseudopeptides are molecules where one or more of the amide bonds (-CO-NH-) found in natural peptides are replaced by a non-amide isostere. This modification can alter the conformational flexibility of the molecule and its susceptibility to enzymatic degradation.

Considerations in the design of these pseudopeptides include the specific location of the amide bond replacement and the nature of the replacing group. For this compound, a key modification involves a reduced amide bond (-CH2NH-) between specific residues in the Neurokinin A sequence. This modification was introduced in the C-terminal portion of Neurokinin A(4-10), a fragment known to possess significant activity at neurokinin receptors.

Structural Modifications and Resulting Pharmacological Profiles

Structural modifications to neurokinin A and its fragments, particularly the NKA(4-10) sequence, have been extensively studied to understand their impact on activity at the three main neurokinin receptors: NK1, NK2, and NK3. This compound, a pseudopeptide derivative of NKA(4-10) with the sequence Asp-Ser-Phe-Val-Gly-Leu-CH2NH-Leu-NH2, has demonstrated a distinct pharmacological profile, particularly its preference for the NK2 receptor.

Studies comparing the activity of this compound in different tissue preparations have highlighted its NK2 selectivity. In hamster urinary bladder, which is rich in NK2 receptors, this compound inhibited the binding of 125I-NKA with a Ki of 130 nM. In contrast, its affinity for rat submaxillary gland NK1 receptors and cerebral cortical NK3 receptors was significantly lower, with Ki values greater than 250 µM and greater than 500 µM, respectively. This indicates a substantial selectivity profile for the NK2 receptor over the NK1 and NK3 subtypes.

Pharmacological studies in isolated tissue preparations have further characterized the activity of this compound. In the guinea pig ileum and rabbit pulmonary artery, this compound behaved as a full or near-to-full agonist, inducing concentration-dependent contractions. The EC50 values for this compound were reported as 474 nM in the guinea pig ileum and 55 nM in the rabbit pulmonary artery. However, in the human bronchus, this compound behaved as a partial agonist, and its activity was influenced by peptidases.

Other structural modifications of the NKA(4-10) sequence have also been explored to modulate activity and selectivity. For instance, substitutions at specific amino acid positions can significantly alter the pharmacological profile. Replacing Ser5 with Arg or Lys, Gly8 with β-Ala, and Leu9 with MeLeu have been shown to influence potency and selectivity at human recombinant NK2 and NK1 receptors. Changes in amino acid chirality have also been found to be detrimental to binding affinity and functional activity at the human NK2 receptor.

The following table summarizes some pharmacological data for this compound and selected NKA analogues:

| Compound | Receptor | Tissue/Cell Line | Assay Type | Value | Unit | Citation |

| This compound | NK2 | Hamster urinary bladder | Binding (Ki) | 130 | nM | |

| This compound | NK1 | Rat submaxillary gland | Binding (Ki) | > 250 | µM | |

| This compound | NK3 | Rat cerebral cortex | Binding (Ki) | > 500 | µM | |

| This compound | NK2 | Guinea pig ileum | Functional (EC50) | 474 | nM | |

| This compound | NK2 | Rabbit pulmonary artery | Functional (EC50) | 55 | nM | |

| [β-Ala8]-NKA(4-10) | NK2 | Human recombinant NK2 (CHO) | Binding (pIC50) | - | - | |

| [β-Ala8]-NKA(4-10) | NK2 | Human recombinant NK2 (CHO) | Functional (cAMP) | High | Potency | |

| [Lys5,MeLeu9,Nle10]-NKA(4-10) | NK2 | Human recombinant NK2 (CHO) | Binding (Ki) | Excellent | Selectivity | |

| NKA | NK2 | Human recombinant NK2 (CHO) | Binding (Ki) | Lower | Selectivity | |

| [Ala8]-NKA(4-10) | NK2 | Human colon circular muscle | Functional | Antagonist | - |

Note: Some values are described qualitatively in the source material.

These findings underscore the sensitivity of neurokinin receptor activity to subtle changes in ligand structure, providing a basis for the rational design of more selective and potent compounds.

Insights into Ligand Features Determining NK2 Receptor Selectivity and Efficacy

Understanding the specific ligand features that dictate selectivity and efficacy at the NK2 receptor is crucial for the design of targeted therapeutics. Studies involving structural modifications of neurokinin A and its analogues, coupled with investigations into ligand-receptor interactions, have shed light on these features.

The C-terminal sequence of neurokinin peptides, particularly the Phe-X-Gly-Leu-Met-NH2 motif, is known to be important for their biological function and interaction with neurokinin receptors. However, the regions preceding this common motif play a significant role in determining receptor selectivity. For NK2 receptor ligands like Neurokinin A and its analogues, interactions between amino acids in the ligand's N-terminal portion (relative to the common motif) and specific regions of the NK2 receptor are critical.

Key receptor regions implicated in NK2 ligand binding and selectivity include the β-hairpin of extracellular loop 2 (ECL2) and a segment leading into transmembrane helix 1. Specifically, a positively charged residue in ECL2, such as Lys180 in the NK2 receptor, has been shown to play a vital role in interactions with Neurokinin A. This residue can form a salt bridge with residues in the ligand, contributing to binding affinity and selectivity. For example, NK2R-K180 is suggested to form a salt bridge with NKA-D4.

Efficacy, or the ability of a ligand to activate the receptor and elicit a downstream response, is also linked to specific structural features and their interactions with the receptor. Different structural modifications can lead to varying levels of intrinsic activity, ranging from full agonists to partial agonists or antagonists. The precise orientation and interaction of the ligand within the receptor binding pocket determine the conformational changes induced in the receptor, which in turn trigger intracellular signaling pathways.

Computational Chemistry Approaches in SAR Analysis

Computational chemistry approaches have become indispensable tools in the study of structure-activity relationships for neurokinin receptor ligands, complementing experimental studies and guiding the design of novel compounds. These methods can provide insights into the three-dimensional structure of ligands, their preferred conformations, and how they interact with the receptor binding site at an atomic level.

Homology modeling is often used to generate three-dimensional models of G protein-coupled receptors like the NK2 receptor, based on the known structures of related receptors (e.g., rhodopsin). These models provide a structural framework for understanding ligand-receptor interactions.

Docking studies are then employed to predict the binding pose and affinity of ligands within the receptor binding pocket. By simulating the interaction between the ligand and the receptor model, docking can help identify key residues involved in binding and predict the relative binding affinities of different analogues. This information can be used to rationalize experimental SAR data and guide the design of new compounds with improved affinity or selectivity.

Conformational analysis, using methods like molecular mechanics or molecular dynamics simulations, is used to explore the possible three-dimensional shapes of flexible ligands like peptides and pseudopeptides. Understanding the bioactive conformation, or the shape the ligand adopts when bound to the receptor, is crucial for designing mimetics that can effectively interact with the binding site.

Pharmacophore modeling involves identifying the essential features of a set of active ligands that are required for binding to a specific receptor. These features can include hydrogen bond donors/acceptors, hydrophobic centers, and charged groups, arranged in a specific spatial orientation. Pharmacophore models can be used to screen virtual libraries of compounds to identify potential new ligands or to guide the design of analogues with the desired activity profile.

Computational methods have been applied to analyze the SAR of NK2 receptor antagonists, helping to identify key structural features responsible for their activity and selectivity. These approaches facilitate a more rational and efficient drug discovery process by reducing the number of compounds that need to be synthesized and experimentally tested.

Preclinical Pharmacological Investigations of Mdl 28564

In Vitro Pharmacological Studies in Isolated Tissue Preparations

In vitro studies using isolated tissue preparations are fundamental in preclinical pharmacology to assess the direct effects of a compound on specific tissues and to determine its receptor interactions without the complexities of systemic circulation and metabolism.

Smooth Muscle Contractility Assays

Smooth muscle contractility assays in isolated tissues have been extensively used to characterize the effects of MDL 28564. These studies involve exposing muscle strips or rings from various organs to the compound and measuring the resulting contractile responses.

This compound has been shown to produce concentration-dependent contractions in several isolated smooth muscle preparations. In studies using rabbit isolated bronchus and hamster isolated stomach and colon, this compound elicited contractile responses. nih.gov Furthermore, it demonstrated an ability to enhance nerve-mediated twitches in the rabbit isolated vas deferens (pars prostatica). nih.gov

Investigations in the isolated guinea pig gallbladder revealed that this compound had a clear agonist effect, with its maximal contractile effect reaching approximately 58% of the maximal response induced by Neurokinin A (NKA). nih.gov In guinea pig isolated bronchi, this compound behaved as a full agonist in some studies. researchgate.net However, its behavior can vary depending on the tissue and experimental conditions; for instance, in the presence of peptidase inhibitors like amastatin, this compound was observed to act as a partial agonist in guinea pig isolated bronchi. researchgate.net

Species and tissue differences in the effects of this compound have been noted. While it exhibited a distinct agonist character in rabbit preparations, it was virtually inactive as an agonist in hamster preparations. nih.gov Studies in rat isolated urinary bladder have also been conducted to investigate the pharmacological properties of tachykinin receptors. scispace.comdntb.gov.ua In human colon and ileum circular muscle strips, this compound has been utilized to discriminate between NK-2 receptor subtypes. wikigenes.org The rank order of activity of this compound in rat colon circular muscle has suggested a preferential expression of NK-2B receptors in this tissue. researchgate.net

Receptor Selectivity and Potency Determinations in Isolated Tissues

This compound is recognized as a selective ligand for the tachykinin NK-2 receptor. nih.govnih.govresearchgate.netwikigenes.org Its selectivity and potency have been evaluated in various isolated tissue preparations bearing tachykinin receptors.

Studies have utilized this compound to help characterize NK-2 receptor subtypes. Its effects in the isolated guinea pig gallbladder were found to be similar to those observed in other mammalian tissues known to possess the NK2A receptor subtype, such as the endothelium-denuded rabbit pulmonary artery, guinea pig bronchus, and the circular muscle of the human colon and ileum. nih.gov

In hamster preparations, including the stomach, colon, and trachea, where this compound did not show agonist activity, it was found to antagonize the effect of the selective NK-2 receptor agonist [beta Ala8] neurokinin A (4-10). nih.gov This indicates a tissue-dependent agonist or antagonist profile for this compound.

Comparative studies with other selective NK-2 receptor antagonists, such as MEN 10,376, L 659,877, and R 396, have been conducted in tissues responsive to NK-2 receptor activation, including those where this compound's activity was assessed. For example, in the guinea pig gallbladder, the rank order of potency for these antagonists against NKA was MEN 10,376 > L 659,877 > R 396. nih.gov These comparisons help to position the activity of this compound relative to other known NK-2 selective compounds.

In the presence of amastatin, which affects peptide degradation, the behavior of this compound as a partial agonist in guinea pig isolated bronchi was observed, and the potency of other NK2 antagonists like MEN 10376 was also influenced. researchgate.net

The ability of this compound to discriminate between NK-2 receptor subtypes has been highlighted in studies using human colon and ileum circular muscle strips. wikigenes.org The observed rank order of activity in rat colon circular muscle further supports the concept of NK-2 receptor subtype heterogeneity and the utility of this compound in probing these differences. researchgate.net

Animal Models for Pharmacological Characterization

Animal models play a vital role in preclinical pharmacology to investigate the effects of compounds in a more complex, integrated biological system, providing insights that complement in vitro findings.

Use of Animal Models in Tachykinin Receptor Research

Various animal species have been utilized in tachykinin receptor research, including studies relevant to the characterization of this compound and other NK-2 receptor ligands. Commonly used models include hamsters, guinea pigs, rabbits, and rats. nih.govnih.govresearchgate.netresearchgate.netscispace.comdntb.gov.uaresearchgate.netamazon.com

Specific tissues and organs from these animals are frequently employed to study tachykinin receptor function and the effects of compounds like this compound. These include hamster stomach, colon, and trachea; rabbit bronchus, vas deferens, and pulmonary artery; guinea pig gallbladder, ileum, and bronchus; and rat urinary bladder and colon. nih.govnih.govresearchgate.netresearchgate.netscispace.comdntb.gov.uaresearchgate.net These models allow for the investigation of compound activity in tissues endogenously expressing tachykinin receptors.

The selection of appropriate animal models is a critical aspect of preclinical safety studies and pharmacological characterization, aiming to use species relevant to the human condition where possible. europa.eu While the search results specifically detail in vitro work using tissues from these animals in relation to this compound, these species are standard in preclinical research for evaluating drug candidates targeting various systems, including those involving smooth muscle function and neurotransmission. criver.combiotestfacility.comnih.gov

Advanced Methodologies and Future Research Directions

Development of Novel Assays for Tachykinin Receptor Ligands

The characterization of tachykinin receptor ligands like MDL 28564 relies on the development and application of various assay systems designed to probe receptor function and signaling. These assays provide insights into the binding affinity, potency, and efficacy of compounds at specific tachykinin receptor subtypes.

Cellular Assays for Receptor Function and Signaling

Cellular assays are fundamental in evaluating the activity of tachykinin receptor ligands. These assays measure the downstream effects of receptor activation or inhibition within a living cellular context. For G protein-coupled receptors (GPCRs), such as tachykinin receptors, functional assays often involve monitoring intracellular signaling pathways. Common approaches include measuring changes in intracellular calcium levels, inositol (B14025) phosphate (B84403) production, or cyclic AMP accumulation, depending on the specific G protein coupling of the receptor subtype being studied nih.govnih.gov. For instance, the activation of Gq-coupled receptors can be assayed by measuring the production of inositol triphosphate or diacylglycerol or changes in intracellular calcium nih.gov. The large-scale capacity of some colorimetric assays makes them suitable for screening molecules acting on Gs- and Gq-coupled receptors nih.gov. This compound has been studied in various tissue preparations, which function as complex cellular systems, to understand its effects on muscle contraction mediated by NK2 receptors nih.govresearchgate.netresearchgate.netnih.govscience.gov. These studies, while not always using recombinant cell lines, represent a form of cellular assay where the functional output of the tissue's cells in response to this compound is measured.

High-Throughput Screening Approaches for Tachykinin Ligands

High-throughput screening (HTS) approaches are crucial for the efficient identification of potential drug candidates from large chemical libraries. While the search results did not provide specific examples of this compound being used in an HTS campaign, the principles of HTS are applicable to the discovery of novel tachykinin ligands. HTS typically involves the automated screening of thousands to millions of compounds against a biological target or pathway nih.govnih.gov. Cell-based signaling and functional assays are commonly integrated into HTS workflows for GPCR drug discovery sbdrugdiscovery.com. The development of rapid, nonradioactive colorimetric assays with large-scale capacity can facilitate the screening of molecules acting on GPCRs nih.gov. Computational screening methods can also complement experimental HTS procedures, offering an alternative for initial hit identification, especially with the increasing availability of target protein structures nih.gov. The identification of novel, potent, and selective tachykinin ligands, potentially including analogues of compounds like this compound, can be significantly accelerated through the application of HTS methodologies.

Strategies for Identifying and Characterizing this compound Analogues

The study of this compound and its interaction with tachykinin receptors has involved the characterization of its properties and comparison with other ligands and analogues. Identifying and characterizing analogues of this compound, or related pseudopeptides and non-peptide compounds targeting the NK2 receptor, is a key strategy in medicinal chemistry aimed at developing compounds with improved properties, such as higher affinity, selectivity, or modified efficacy. Research has involved the evaluation of analogues of neurokinin A (4-10), the peptide sequence upon which this compound is based, in various tissue preparations to understand the structural requirements for activity at NK2 receptor subtypes researchgate.netresearchgate.netresearchgate.net. This compound itself is described as a pseudopeptide analogue of NKA (4-10) researchgate.net. Strategies involve synthesizing variations of the core structure and testing their biological activity in relevant assays to establish structure-activity relationships researchgate.netresearchgate.net. This includes assessing their potency as agonists or antagonists and their selectivity across the different tachykinin receptor subtypes (NK1, NK2, and NK3) researchgate.netresearchgate.netresearchgate.net.

Advances in Understanding Tachykinin Receptor Subtype Pharmacology

This compound has played a significant role in advancing the understanding of tachykinin receptor subtype pharmacology, particularly concerning the heterogeneity of NK2 receptors. Studies using this compound have provided evidence for the existence of distinct NK2 receptor subtypes in different tissues researchgate.netnih.govresearchgate.netdntb.gov.uawikigenes.org. For instance, this compound has been shown to distinguish between NK2 receptors in the rabbit pulmonary artery and hamster trachea, behaving as a full agonist in the former and a competitive antagonist in the latter researchgate.netnih.govresearchgate.net. Its behavior has also contributed to the classification of the NK2 receptor subtype in human bronchus and human colon as similar to the NK2A subtype found in the rabbit pulmonary artery researchgate.net. Furthermore, studies utilizing this compound have investigated the influence of peptidases on the activity of peptide and pseudopeptide ligands, highlighting the importance of enzymatic degradation in the pharmacological profile of these compounds in different tissues researchgate.netscience.gov. The use of selective ligands like this compound, alongside selective antagonists, has been instrumental in characterizing the specific tachykinin receptor subtypes mediating responses in various physiological systems nih.govscience.govwikigenes.org.

Q & A

Q. How to design cross-disciplinary studies combining computational modeling and wet-lab validation for this compound?

- Methodological Guidance :

- Develop QSAR models with molecular descriptors (e.g., logP, topological polar surface area) to predict ADMET properties .

- Validate docking simulations (AutoDock Vina) via SPR or ITC binding assays .

- Use pharmacophore alignment to compare this compound with known ligands .

Key Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.